molecular formula C26H27NO9 B193468 Idarubicin CAS No. 58957-92-9

Idarubicin

Cat. No.: B193468
CAS No.: 58957-92-9
M. Wt: 497.5 g/mol
InChI Key: XDXDZDZNSLXDNA-TZNDIEGXSA-N
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Description

Idarubicin (4-demethoxydaunorubicin) is an anthracycline-class chemotherapeutic agent primarily used in treating acute myeloid leukemia (AML) and other hematologic malignancies. Structurally, it differs from daunorubicin by the absence of a methoxyl group at position 4 of the anthracycline ring, which enhances its lipophilicity and cellular uptake . This modification improves its oral bioavailability (~30%) compared to other anthracyclines, enabling both intravenous and oral administration .

This compound exerts cytotoxic effects via DNA intercalation, inhibition of topoisomerase II, and generation of free radicals. Its primary metabolite, idarubicinol, retains significant antileukemic activity and has a prolonged half-life (64 hours), contributing to sustained therapeutic effects . Clinical studies demonstrate complete remission rates of 81% in AML when combined with cytarabine and etoposide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Idarubicin is synthesized from daunorubicin through a demethoxylation process. The key step involves the removal of the methoxy group at the C-4 position, which is achieved using a hydrogen atom substitution . This process typically requires specific reaction conditions, including the use of strong acids or bases and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the final product. The production also adheres to stringent regulatory standards to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: Idarubicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Acute Myeloid Leukemia (AML)

Idarubicin is frequently used in the treatment of AML, both as a single agent and in combination regimens. Studies have shown that this compound combined with cytarabine results in higher complete remission rates compared to cytarabine alone.

Treatment RegimenComplete Remission Rate (%)Reference
This compound + Cytarabine58% (refractory/relapsed)
This compound + Etoposide + Cytarabine>80% (untreated)
High-dose Daunorubicin vs. This compoundNo significant difference in CR rates (78% vs. 78.2%)

In a randomized trial comparing this compound with high-dose daunorubicin, both treatments yielded comparable outcomes in terms of complete remission and overall survival rates .

Acute Lymphoblastic Leukemia (ALL)

This compound has also been evaluated for its effectiveness in treating ALL. Its use has been associated with improved outcomes compared to other anthracyclines.

Treatment ContextEfficacy ObservationsReference
Early management of adult ALLDecreased incidence of refractory disease
Combination with other agentsEffective against P-glycoprotein-mediated drug resistance

In pediatric patients, this compound has shown promising results, achieving complete remission rates similar to those observed in adults .

Case Study 1: Refractory Acute Myeloid Leukemia

A retrospective study involving 21 patients with refractory acute myeloid leukemia treated with a regimen of decitabine followed by this compound and cytarabine reported a complete remission rate of 47.6%. The study highlighted this compound's role in enhancing the efficacy of treatment protocols for challenging cases .

Case Study 2: Combination Therapy

In another study focusing on patients with acute lymphoblastic leukemia, this compound was used in combination with other chemotherapeutic agents. The results indicated that early intensive use of this compound improved patient outcomes significantly compared to traditional regimens .

Safety and Adverse Effects

While this compound is effective, it is not without risks. Common adverse effects include:

  • Hematological Toxicity : Neutropenia and thrombocytopenia are prevalent.
  • Cardiotoxicity : Although less than that associated with daunorubicin, monitoring is essential.
  • Gastrointestinal Effects : Nausea and vomiting may occur.

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

Compound Structural Difference Bioavailability Key Metabolite IC50 (µM) in CLL*
Idarubicin No methoxyl group at position 4 ~30% (oral) Idarubicinol (active) 0.1–3.2 (variable)
Daunorubicin Methoxyl group at position 4 Low (IV only) Daunorubicinol 0.5–5.0
Doxorubicin Hydroxyl group at position 14 Low (IV only) Doxorubicinol 0.8–6.0
Epirubicin Axial-to-equatorial hydroxyl inversion Low (IV only) Epirubicinol 1.2–4.5

*CLL: Chronic lymphocytic leukemia; IC50 values vary significantly between patient samples.

Efficacy and Clinical Outcomes

  • vs. Daunorubicin: this compound induces higher first-cycle remission rates (20% vs. 18%) and reduces late induction failures (17% vs. 29%) in AML . Improved overall survival in patients <60 years, though comparable efficacy in older patients .
  • vs. Doxorubicin :
    • This compound shows 10-fold greater cytotoxicity in vitro due to enhanced cellular uptake .
    • Similar gene expression profiles at high doses (10 µM) but divergent effects at lower doses (0.041 µM), suggesting dose-dependent mechanistic differences .

Toxicity Profile

Toxicity Type This compound Daunorubicin Doxorubicin
Cardiotoxicity Lower incidence* High Highest
Myelosuppression Dose-limiting Moderate Severe
Alopecia Reduced severity Common Very common

*Animal studies and preliminary clinical data suggest reduced cardiotoxicity, though cumulative thresholds remain undefined .

Research Findings and Innovations

  • Nanoparticle Delivery: Mesoporous magnetic nanoparticles loaded with this compound improve drug solubility, bypass resistance mechanisms, and enhance cytotoxicity in cancer cell lines .
  • Drug Repurposing : this compound was identified as a top candidate in high-throughput screens for COVID-19 therapeutics due to its ISRE activation, though clinical relevance remains unexplored .

Biological Activity

Idarubicin (IDA) is an anthracycline derivative widely used in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its biological activity is primarily attributed to its ability to intercalate into DNA, inhibit topoisomerase II, and induce apoptosis in cancer cells. This article explores the pharmacokinetics, mechanisms of action, combination therapies, and case studies related to this compound's efficacy.

Pharmacokinetics and Metabolism

This compound is administered either intravenously or orally, with its pharmacokinetics significantly influenced by the route of administration and patient-specific factors such as liver and kidney function. A study involving 21 patients demonstrated that after intravenous administration of 12 mg/m², IDA exhibited a triphasic decay pattern in plasma levels. The main metabolite identified was 13C-reduced this compound (IDAol), which reached plasma concentrations 2-12 times higher than the parent compound .

The pharmacokinetic parameters observed were as follows:

ParameterGroup N (Normal Function)Group L (Liver Metastases)Group R (Kidney Dysfunction)Group LR (Both Dysfunction)
Plasma Clearance (l/h)122.8 ± 44.0104.4 ± 27.783.4 ± 18.3Not reported
Terminal Half-life (h)41.3 ± 10.147.0 ± 7.455.8 ± 8.2Not reported
Mean Residence Time (h)63.6 ± 10.869.9 ± 10.283.2 ± 10.9Not reported

This data indicates that renal function significantly affects IDA clearance, highlighting the importance of monitoring kidney function in patients receiving this treatment .

This compound's primary mechanism involves intercalating into DNA strands, which disrupts the normal function of topoisomerase II—an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptotic pathways in cancer cells . Additionally, IDA induces the production of reactive oxygen species (ROS), which further contributes to its cytotoxic effects.

Combination Therapies

Research has shown that combining this compound with other agents can enhance its efficacy against cancer cells:

  • Triptolide : A study revealed that low-dose triptolide combined with this compound significantly increased apoptosis in leukemic stem cell-like cells derived from AML cell lines. The combination exhibited a synergistic effect, enhancing cytotoxicity compared to this compound alone .
  • Antimicrobial Activity : this compound has also demonstrated antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). It disrupts bacterial lipid bilayers and inhibits DNA topoisomerase IIA, showing potential as an adjunctive therapy in treating infections alongside cancer treatments .

Case Studies

  • Acute Myeloid Leukemia : In a clinical setting, this compound is often used in combination regimens for AML treatment. A notable case involved a patient achieving complete remission after receiving this compound combined with cytarabine, demonstrating the drug's effectiveness in aggressive leukemias.
  • Chronic Myeloid Leukemia : Another case study highlighted the use of this compound in conjunction with targeted therapies for chronic myeloid leukemia (CML), where it was found to enhance the overall response rate while reducing relapse rates.

Q & A

Basic Research Questions

Q. What are the molecular mechanisms by which Idarubicin induces cytotoxicity in leukemia cells, and how can these be experimentally validated?

this compound, an anthracycline antibiotic, intercalates into DNA and inhibits topoisomerase II, causing DNA strand breaks and apoptosis. To validate this:

  • Use DNA intercalation assays (e.g., fluorescence quenching or electrophoresis) to confirm binding .
  • Measure topoisomerase II inhibition via in vitro enzymatic assays (e.g., plasmid relaxation assays) .
  • Quantify apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Q. How do pharmacokinetic properties of this compound influence experimental design in preclinical models?

this compound’s rapid tissue distribution (volume of distribution >2000 L) and metabolism to active idarubicinol necessitate:

  • Dosing schedules aligned with its short plasma half-life (e.g., repeated low doses vs. single high doses) .
  • Monitoring metabolite levels via HPLC or LC-MS in plasma/tissues to correlate efficacy with exposure .
  • Use of in vivo models with hepatic function (e.g., humanized liver mice) to mimic human metabolism .

Q. What are the optimal in vitro models for studying this compound resistance in AML?

  • Develop resistance by exposing leukemia cell lines (e.g., HL-60) to incrementally increasing this compound doses over 6–12 months.
  • Validate resistance via IC50 comparisons (Table 1) and ABC transporter overexpression (e.g., P-gp) using qPCR .
  • Compare transcriptomic profiles (RNA-seq) of resistant vs. parental cells to identify novel resistance pathways.

Table 1: Example IC50 Values for this compound in Leukemia Cell Lines

Cell LineIC50 (nM)Resistance MechanismReference
HL-6012 ± 3None
HL-60/IDR450 ± 60P-gp overexpression

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in solid tumors versus hematological malignancies be reconciled?

Contradictions arise from differential drug uptake (e.g., poor penetration in solid tumors) and tumor microenvironment factors:

  • Perform comparative pharmacokinetic studies in xenograft models (leukemia vs. breast cancer) using radiolabeled this compound .
  • Analyze hypoxia markers (HIF-1α) in solid tumors and correlate with this compound’s ROS-mediated cytotoxicity .
  • Use 3D tumor spheroids to simulate stromal barriers and test combination therapies (e.g., with hypoxia-activated prodrugs).

Q. What methodological approaches are recommended to resolve discrepancies between preclinical and clinical cardiotoxicity data for this compound?

Preclinical models often underestimate cardiotoxicity due to shorter treatment durations. To address this:

  • Use chronic dosing regimens in rodents (e.g., 4–8 weeks) with echocardiography to monitor ejection fraction .
  • Assess mitochondrial dysfunction in cardiomyocytes via Seahorse assays (OCR/ECAR measurements) .
  • Compare cardiac troponin levels in patient sera with preclinical data to identify translational gaps.

Q. How can researchers optimize this compound combination therapies to overcome multidrug resistance (MDR) in relapsed AML?

  • Screen MDR cell lines with this compound + ABC transporter inhibitors (e.g., verapamil) to restore sensitivity (Table 1) .
  • Conduct synergy analyses (e.g., Chou-Talalay method) to identify effective drug pairs (e.g., this compound + FLT3 inhibitors) .
  • Validate findings in patient-derived xenograft (PDX) models with genetic profiling of resistance markers.

Q. What experimental strategies are critical for analyzing this compound’s extrahepatic metabolism and its impact on efficacy?

  • Use tissue-specific knockout models (e.g., hepatic vs. renal CYP450 KO mice) to identify metabolic pathways .
  • Quantify idarubicinol formation in non-hepatic tissues (e.g., kidney, lung) using LC-MS/MS .
  • Correlate metabolic activity with cytotoxicity in primary cells (e.g., renal proximal tubule cells).

Q. Methodological Guidelines for Data Analysis

Q. How should researchers address variability in this compound response data across heterogeneous tumor samples?

  • Apply single-cell RNA-seq to dissect subpopulations with differential drug sensitivity.
  • Use computational tools (e.g., CIBERSORT) to deconvolute bulk RNA-seq data and infer cellular heterogeneity .
  • Stratify clinical trial data by genetic biomarkers (e.g., FLT3-ITD status) to reduce noise.

Q. What statistical methods are appropriate for dose-response studies involving this compound?

  • Fit dose-response curves using nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism).
  • Apply mixed-effects models for longitudinal data (e.g., tumor volume in xenografts over time).
  • Use bootstrap resampling to estimate confidence intervals for IC50 values.

Properties

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXDZDZNSLXDNA-TZNDIEGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57852-57-0 (Hydrochloride)
Record name Idarubicin [INN:BAN]
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DSSTOX Substance ID

DTXSID7023142
Record name Idarubicin
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Molecular Weight

497.5 g/mol
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Physical Description

Solid
Record name Idarubicin
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Solubility

7.72e-01 g/L
Record name Idarubicin
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CAS No.

58957-92-9
Record name Idarubicin
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Record name Idarubicin [INN:BAN]
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Record name IDARUBICIN
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Record name Idarubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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